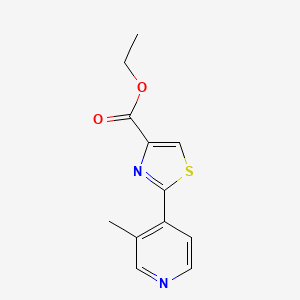

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-6-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

NYZVFCIGVSUCCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a Hantzsch thiazole synthesis approach. This method condenses a pyridine-based carbothioamide with an α-halo ketoester, such as ethyl 2-chloroacetoacetate, under reflux conditions to form the thiazole ring bearing the ester group.

Detailed Synthesis Procedure

-

- 3-Methylpyridine-4-carbothioamide (prepared from 3-methylpyridine nitrile or related precursors)

- Ethyl 2-chloroacetoacetate

-

- The carbothioamide and ethyl 2-chloroacetoacetate are mixed in absolute ethanol.

- The mixture is refluxed for approximately 5 hours.

- After cooling, the reaction mixture is poured into cold water and neutralized with sodium bicarbonate solution (10%).

- The resulting solid product is filtered, washed with water, and recrystallized from water or ethanol to obtain pure this compound.

This procedure is adapted from analogous syntheses of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. The position of methyl substitution on the pyridine ring (3-methyl vs. 4-methyl) requires starting from the corresponding methyl-substituted pyridine carbothioamide.

Reaction Scheme Summary

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1 | 3-Methylpyridine-4-carbothioamide + Ethyl 2-chloroacetoacetate, reflux in ethanol, 5 h | This compound |

| 2 | Isolation by precipitation, neutralization, filtration, recrystallization | Pure ester compound |

Further Functionalization (Optional)

The ethyl ester group in the product can be converted to hydrazide derivatives by hydrazinolysis with hydrazine hydrate in absolute ethanol under reflux for 6 hours. This hydrazide intermediate is a versatile precursor for synthesizing various heterocyclic derivatives such as oxadiazolines, pyrazoles, and triazoles through condensation and cyclization reactions.

Analytical Data and Yield

- The synthesis typically yields the target compound in moderate to good yields (60–80%).

- Characterization is performed by spectral methods:

- Nuclear Magnetic Resonance (NMR): Signals corresponding to the pyridine ring protons, methyl group, and ethyl ester moiety confirm the structure.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C13H13N2O2S (for the 3-methyl derivative).

- The presence of the ester group is confirmed by characteristic IR absorption bands around 1730 cm⁻¹.

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting materials | 3-Methylpyridine-4-carbothioamide, Ethyl 2-chloroacetoacetate | 1:1 molar ratio |

| Solvent | Absolute ethanol | 30 mL per 30 mmol scale |

| Temperature | Reflux | ~78 °C |

| Reaction time | 5 hours | Sufficient for complete conversion |

| Work-up | Neutralization with NaHCO₃ (10%), filtration | Precipitation of product |

| Purification | Recrystallization from water or ethanol | To obtain pure compound |

| Yield | 60–80% | Dependent on scale and purity of reagents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The 2-position of the thiazole ring is a critical site for modulating electronic, steric, and biological properties. Key analogs and their substituents include:

| Compound Name | Substituent at Thiazole 2-Position | Key Structural Feature |

|---|---|---|

| Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate | 3-Methylpyridin-4-yl | Pyridine ring with methyl group |

| Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate | 4-Nitrophenyl | Strong electron-withdrawing nitro group |

| Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 2,4-Dichlorophenyl | Halogenated aromatic ring |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | 2-Nitrobenzylidenehydrazinyl | Hydrazine-linked nitrobenzyl group |

| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | 4-Methoxyphenyl | Electron-donating methoxy group |

- Electron-Donating vs. Withdrawing Groups : The 3-methylpyridin-4-yl group in the target compound provides moderate electron-donating effects, whereas analogs like ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate exhibit strong electron-withdrawing properties due to the nitro group. This difference influences reactivity, solubility, and interactions with biological targets .

- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) may hinder molecular packing in crystal structures, as observed in single-crystal X-ray diffraction (SC-XRD) studies of related compounds .

Physicochemical and Electronic Properties

Table 2: Theoretical and Experimental Properties

- HOMO-LUMO Gaps : The nitro-substituted analog exhibits a smaller HOMO-LUMO gap (3.5 eV) due to extended conjugation and electron-withdrawing effects, enhancing charge transfer properties .

- Solubility : Methoxy-substituted derivatives show improved solubility in polar solvents compared to nitro- or halogenated analogs .

Biological Activity

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that the compound exhibits moderate to good activity against Gram-positive and Gram-negative bacteria, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 5.64 µM |

| Staphylococcus aureus | 11.29 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown efficacy against multiple cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| NCI-H522 (Lung) | 0.06 | 31.4 |

| HT29 (Colon) | 0.1 | 25.2 |

| MCF7 (Breast) | 0.25 | 41.0 |

The compound's mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, making it a candidate for further development in cancer therapy .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that it significantly reduces inflammation in vitro and in vivo, with potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those required for conventional antibiotics, suggesting its potential as an alternative treatment .

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested on several cancer cell lines to assess its cytotoxic effects. The results showed significant growth inhibition across multiple lines, particularly in lung and colon cancers, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, a pyridine-substituted thiazole precursor can undergo esterification with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Intermediates like tert-butyl-protected thiazole derivatives (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) are purified via silica gel chromatography, with yields optimized by controlling reaction temperatures (0–25°C) and stoichiometric ratios of reagents like thiourea or sulfur donors . Final products are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR): and NMR identify substituent positions and confirm the absence of regioisomeric byproducts. For example, the methylpyridinyl proton signals typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 279.08) .

- X-ray Crystallography: Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving ambiguities in substitution patterns (e.g., distinguishing 3-methylpyridinyl from 4-methyl isomers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in thiazole-ring formation?

Optimization requires systematic variation of:

- Catalysts: Pd(II) catalysts (e.g., PdCl) improve coupling efficiency in Suzuki-Miyaura reactions for pyridinyl-thiazole conjugation .

- Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .

- Temperature: Microwave-assisted synthesis (100–120°C) reduces reaction times from hours to minutes while maintaining >80% yield .

A comparative table of reaction conditions:

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole cyclization | DCM | None | 25 | 65 | |

| Esterification | DMF | EtN | 0→25 | 78 | |

| Pyridinyl coupling | Toluene | PdCl | 110 | 85 |

Q. How do crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding networks?

Discrepancies in hydrogen-bonding motifs (e.g., intermolecular vs. intramolecular interactions) are addressed using SHELXL's refinement tools. For example:

- Displacement Parameters: Anisotropic refinement distinguishes thermal motion from disorder in the methylpyridinyl group .

- Twinned Data: SHELXL's twin law function corrects for pseudo-merohedral twinning, common in thiazole derivatives due to planar stacking .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate packing models .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for biological targets?

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like topoisomerase II. Substituent modifications (e.g., replacing 3-methylpyridinyl with bromophenyl) are modeled to assess steric and electronic effects .

- In Vitro Assays: Derivatives are screened against cancer cell lines (e.g., HCT-116 for colorectal cancer) to correlate IC values with substituent electronic profiles (Hammett σ constants) .

- Metabolic Stability: Microsomal assays (e.g., human liver microsomes) evaluate ester hydrolysis rates, guiding prodrug design .

Methodological Guidance

Q. How to design a robust protocol for analyzing regioisomeric impurities in synthetic batches?

- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) separate regioisomers (e.g., 3-methylpyridinyl vs. 4-methylpyridinyl) with baseline resolution. MS/MS fragments confirm identity via characteristic neutral losses (e.g., –COOEt, 73 Da) .

- 2D NMR: - HSQC identifies cross-peaks for methyl groups adjacent to nitrogen in the pyridinyl ring, distinguishing substitution patterns .

Q. What strategies mitigate challenges in crystallizing hygroscopic or low-melting-point derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.